molecular formula C16H20N6O3 B2823552 N1-isopropyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014028-35-3

N1-isopropyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No. B2823552
M. Wt: 344.375
InChI Key: FZEMOBXFWWKRQL-UHFFFAOYSA-N
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Description

The compound “N1-isopropyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using 1H, 13C NMR, and IR spectra . HMBC, HSQC, COSY, and NOESY spectra of representative compounds have also been investigated .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation and dehydration . The cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted using the US Environmental Protection Agency’s EPISuite™ . The Log Octanol-Water Partition Coef (Log Kow) is estimated to be 3.59. The boiling point is estimated to be 568.86°C, and the melting point is estimated to be 244.76°C .

Scientific Research Applications

Synthesis and Characterization

Research on pyrazole derivatives, including their synthesis and characterization, often explores their potential applications in various fields. For example, a study focused on the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This research highlights the process of creating and analyzing compounds with potential medical applications (Titi et al., 2020).

Antimicrobial and Insecticidal Potential

Another study synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This demonstrates the application of such compounds in developing agents that could be used in agricultural and medical settings to control pests and infections (Deohate & Palaspagar, 2020).

Antifungal and Anticancer Activities

Further research into pyrazolo[3,4-d]pyrimidine and related derivatives has shown potential antifungal and anticancer activities. These studies contribute to the understanding of how these compounds can be used in medical treatments and drug development (Hassaneen et al., 2019).

Molecular Docking and Drug Design

Research also extends into the use of pyrazolo[3,4-d]pyrimidine derivatives in drug design, including molecular docking studies. This helps in understanding the interaction of these compounds with biological targets and their potential efficacy as therapeutic agents (Li et al., 2016).

Future Directions

Future research could focus on further elucidating the properties and potential applications of this compound. Given the fungicidal activity of similar compounds , it may be worthwhile to explore its potential use in agriculture or other industries.

properties

IUPAC Name

N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3/c1-8(2)17-14(24)15(25)19-12-7-9(3)21-22(12)16-18-11-6-4-5-10(11)13(23)20-16/h7-8H,4-6H2,1-3H3,(H,17,24)(H,19,25)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEMOBXFWWKRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)NC(C)C)C2=NC3=C(CCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-isopropyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

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